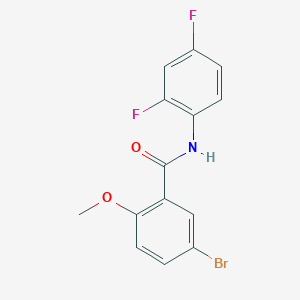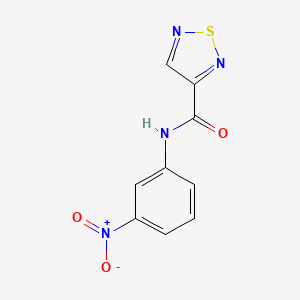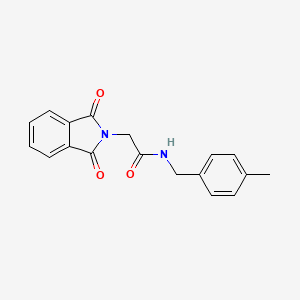![molecular formula C17H20N2O3 B5876649 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the binding of glutamate to the receptor, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide prevents the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, it has been shown to inhibit the release of glutamate and to modulate the activity of other ion channels. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for the AMPA receptor subtype, which allows researchers to study the role of this receptor in isolation. However, its competitive binding mechanism means that high concentrations of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide are required to fully block the receptor, which can lead to off-target effects.
Orientations Futures
There are a number of potential future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of more specific and potent AMPA receptor antagonists. Another area of interest is the use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in combination with other drugs to treat neurodegenerative diseases. Finally, there is ongoing research into the role of glutamate receptors in addiction and mood disorders, which could lead to new therapeutic approaches using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide and other glutamate receptor modulators.
Méthodes De Synthèse
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-cyclohexen-1-one with ethylamine, followed by the reaction of the resulting compound with 3-nitrobenzaldehyde and acryloyl chloride.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide is commonly used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is also used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(18-12-11-14-5-2-1-3-6-14)10-9-15-7-4-8-16(13-15)19(21)22/h4-5,7-10,13H,1-3,6,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYKYLWVLNGRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)

![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)
![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)